Home > Products > Screening Compounds P85954 > DNV-II impurity 1
DNV-II impurity 1 - 1005324-46-8

DNV-II impurity 1

Catalog Number: EVT-1477653
CAS Number: 1005324-46-8
Molecular Formula: C25H35N3O7S
Molecular Weight: 521.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester is an impurity of Darunavir, a human immunodeficiency virus (HIV) protease inhibitor that is used to treat patients with drug-resistant HIV.
Overview

DNV-II impurity 1 is a chemical compound identified by the CAS number 1005324-46-8. It is primarily recognized as an impurity associated with the pharmaceutical drug Darunavir, which is used in the treatment of HIV. The compound has a molecular formula of C25H35N3O7SC_{25}H_{35}N_{3}O_{7}S and a molecular weight of approximately 521.63 g/mol. Its structure includes multiple functional groups, such as hydroxyl and carbamate groups, which are crucial for its biological activity and interactions within pharmaceutical formulations.

Source

DNV-II impurity 1 is synthesized through a series of chemical reactions that build upon a core structure derived from phenylbutan-2-yl compounds and sulfonamide derivatives. These reactions are typically performed in laboratory settings and can be scaled for industrial production.

Classification

This compound falls under the category of pharmaceutical impurities, specifically those related to protease inhibitors used in HIV treatment. Its classification is essential for regulatory compliance and quality control in pharmaceutical manufacturing.

Synthesis Analysis

Methods

The synthesis of DNV-II impurity 1 involves several critical steps:

  1. Formation of the Core Structure: The initial reaction involves a phenylbutan-2-yl compound reacting with a sulfonamide derivative.
  2. Functional Group Introduction: Subsequent reactions introduce hydroxyl and carbamate groups. This often requires protection and deprotection steps to ensure correct functionalization.
  3. Industrial Production: In commercial settings, the synthesis is optimized for yield and purity, employing advanced techniques to scale up the production process.

Technical Details

The synthetic route typically employs controlled conditions to manage reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high-quality yields suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of DNV-II impurity 1 consists of a complex arrangement featuring:

  • A central carbon backbone with multiple chiral centers.
  • Hydroxyl (-OH) and carbamate (-COONR2) functional groups that influence its reactivity and solubility.

Data

Key structural data includes:

  • Molecular Formula: C25H35N3O7SC_{25}H_{35}N_{3}O_{7}S
  • Molecular Weight: 521.63 g/mol
  • Purity: Typically >95% in analytical applications.
Chemical Reactions Analysis

Reactions

DNV-II impurity 1 can undergo various chemical transformations:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
  2. Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of catalysts.
  3. Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions are significant for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of DNV-II impurity 1 is closely tied to its role as an impurity in Darunavir formulations. It primarily affects the pharmacokinetics of Darunavir by influencing its absorption, distribution, metabolism, and excretion processes. The presence of impurities like DNV-II can alter the efficacy and safety profile of the drug by potentially interacting with biological targets or altering metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and bases; undergoes hydrolysis under acidic conditions.

Relevant data regarding its physical properties indicate that it maintains integrity under various storage conditions but should be handled with care due to its reactive nature.

Applications

DNV-II impurity 1 has several significant applications in scientific research:

  • Analytical Method Development: Serves as a reference standard for developing methods to quantify impurities in pharmaceutical formulations.
  • Quality Control: Used extensively in quality control laboratories to ensure the purity of Darunavir batches.
  • Pharmacokinetic Studies: Important for understanding how impurities affect drug metabolism and efficacy.
  • Toxicological Studies: Assists researchers in assessing potential toxicity associated with impurities in pharmaceutical products.
Introduction to DNV-II Impurity 1

Definition and Role in Pharmaceutical Chemistry

DNV-II Impurity 1 (CAS 1005324-46-8) is a chiral organic compound designated as a process-related impurity of Darunavir, a potent HIV protease inhibitor used in antiretroviral therapy. Chemically identified as tert-butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl)carbamate, this impurity arises during the synthetic manufacturing of Darunavir [3] [9]. Its primary significance lies in analytical chemistry, where it serves as a chromatographic reference standard for quality control. Regulatory agencies mandate strict monitoring of such impurities to ensure final drug product safety, as even trace amounts can compromise drug efficacy or indicate process inconsistencies [7] [9]. Recent research also notes its classification as a COVID-19-related research product, though its exact role in this context remains under investigation [1] [5].

Structural Classification and Nomenclature

DNV-II Impurity 1 belongs to the sulfonamide-carbamate structural class featuring multiple stereogenic centers and functional groups critical to its chemical behavior:

  • Core Structure: A tert-butyl carbamate-protected amine linked to a hydroxy-substituted carbon chain, connected to an N-isobutyl-4-nitrobenzenesulfonamide moiety [3] [7]
  • Stereochemistry: Absolute configurations at C2 (R) and C3 (S) confirmed via chiral synthesis and analytical methods [3] [9]
  • Molecular Formula: C25H35N3O7S
  • Molecular Weight: 521.63 g/mol [1] [5]

Table 1: Key Molecular Properties of DNV-II Impurity 1

PropertySpecification
IUPAC Nametert-butyl ((2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate
SMILES NotationO=S(C2=CC=C(N=O)C=C2)=O
Chiral Centers(2R,3S) configuration
Key Functional GroupsCarbamate, sulfonamide, nitro, hydroxy, tert-butyl

The compound's systematic name reflects its structural complexity: the carbamate protection (tert-butyloxycarbonyl, BOC), stereospecific hydroxy group, phenylmethyl chain, and the sulfonamide linkage to the 4-nitrophenyl ring [3] [7] [9]. This precise nomenclature facilitates unambiguous identification in regulatory documentation and analytical methods.

Regulatory Significance of Impurity Profiling in Drug Development

Impurity profiling forms a critical pillar of pharmaceutical quality assurance, governed by ICH guidelines Q3A(R2) and Q3B(R2) that mandate identification and control of impurities exceeding threshold limits (typically 0.10% for drug substances) [10]. DNV-II Impurity 1 exemplifies a "specified impurity" requiring:

  • Identification Threshold: Structural characterization through NMR, HRMS, and chiral HPLC [3] [7]
  • Qualification Threshold: Toxicological assessment to establish safety margins [10]
  • Reporting Threshold: Rigorous quantification in every Darunavir batch [9]

The 2018 nitrosamine contamination crisis involving valsartan underscores the critical importance of impurity control. NDMA (N-nitrosodimethylamine), a genotoxic impurity detected in angiotensin receptor blockers, triggered global recalls when discovered at levels up to 60 mg/kg of active pharmaceutical ingredient (API) [6]. This incident highlighted how manufacturing process changes (e.g., solvent substitutions, nitrite reagent use) can introduce hazardous impurities, leading regulators to enforce stricter controls over synthetic routes and impurity reference standards like DNV-II Impurity 1 [6] [10].

Table 2: Commercial Availability of DNV-II Impurity 1 for Regulatory Compliance

SupplierCatalog NumberPurityPackagingPrice (USD)
TRCH948130Not specified10 mg$160
Medical Isotopes46683Not specified100 mg$2,200
SynZealSZ-D045014>95%CustomQuote-based
BOC SciencesCustom>95%mg to gramQuote-based

Suppliers provide this impurity standard with comprehensive characterization data including HPLC chromatograms, mass spectra, and optical rotation values to support regulatory filings such as Abbreviated New Drug Applications (ANDAs) [3] [7]. Purity specifications typically exceed >95%, with some vendors offering pharmacopeial traceability (USP/EP) where feasible [3] [5]. The significant price differential ($16/mg vs. $22/mg) reflects batch-specific certification rigor rather than compositional differences.

Properties

CAS Number

1005324-46-8

Product Name

DNV-II impurity 1

Molecular Formula

C25H35N3O7S

Molecular Weight

521.63

Synonyms

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.